Aminohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminohexane, also known as hexylamine, is an organic compound with the chemical formula C6H15N. It is a primary amine, which means it contains an amino group (-NH2) attached to a hexane chain. This compound is a colorless liquid with a strong, fishy odor, and it is soluble in water and organic solvents. It is used in various industrial applications, including the production of pharmaceuticals, agrochemicals, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminohexane can be synthesized through several methods:
Alkylation of Ammonia: This method involves the reaction of an alkyl halide with ammonia to form the corresponding amine.
Reduction of Nitro Compounds: This compound can be obtained by the catalytic hydrogenation or metal-hydride reduction of nitro compounds.
Industrial Production Methods
In industrial settings, this compound is typically produced through the reductive amination of hexanal or hexanone using ammonia and hydrogen in the presence of a metal catalyst. This method is preferred due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Aminohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hexanoic acid or other oxidized derivatives.
Reduction: This compound can be reduced to form hexylamine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Alkyl halides (e.g., methyl iodide) are used in substitution reactions with this compound.
Major Products Formed
Oxidation: Hexanoic acid and other oxidized derivatives.
Reduction: Hexylamine derivatives.
Substitution: Secondary and tertiary amines.
Scientific Research Applications
Aminohexane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of aminohexane involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: This compound can act as an inhibitor of certain enzymes, affecting their activity and function.
Receptor Binding: It can bind to specific receptors in biological systems, modulating their activity and signaling pathways.
Metabolic Pathways: This compound can be metabolized by enzymes in the liver, leading to the formation of various metabolites that exert biological effects.
Comparison with Similar Compounds
Properties
CAS No. |
5959-44-4 |
---|---|
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
[2-[(dimethylamino)methyl]-1-ethylcyclohexyl] benzoate |
InChI |
InChI=1S/C18H27NO2/c1-4-18(13-9-8-12-16(18)14-19(2)3)21-17(20)15-10-6-5-7-11-15/h5-7,10-11,16H,4,8-9,12-14H2,1-3H3 |
InChI Key |
XMIJRFQYCUBWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCC1CN(C)C)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.